Butyl[1-(3,4-dimethylphenyl)ethyl]amine
Description
Butyl[1-(3,4-dimethylphenyl)ethyl]amine is a secondary amine characterized by a butyl group attached to a nitrogen atom, which is further connected via an ethyl linker to a 3,4-dimethylphenyl aromatic ring. This structure imparts unique physicochemical properties, including moderate lipophilicity due to the alkyl chains and steric hindrance from the dimethyl-substituted aromatic ring. Such amines are often explored for applications in medicinal chemistry (e.g., as ligands or intermediates) or material science due to their tunable electronic and steric profiles.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-9-15-13(4)14-8-7-11(2)12(3)10-14/h7-8,10,13,15H,5-6,9H2,1-4H3 |
InChI Key |
WBBOECBQGJEYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3,4-dimethylphenyl)ethyl]amine typically involves the alkylation of 3,4-dimethylphenylethylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(3,4-dimethylphenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Butyl[1-(3,4-dimethylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(3,4-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Target Compound : The 3,4-dimethylphenyl group provides electron-donating methyl substituents, enhancing the electron density of the aromatic ring. This may increase the amine’s basicity and stability in acidic conditions compared to electron-deficient aryl systems .
- Compound 884601-67-6 : Features 2,5-bis(trifluoromethyl)phenyl and 4-(trifluoromethyl)phenyl groups. The trifluoromethyl substituents are strongly electron-withdrawing, reducing the aromatic ring’s electron density. This likely decreases the compound’s basicity and enhances resistance to electrophilic attacks compared to the target compound .
Alkyl Chain and Functional Group Variations
- Target Compound : The butyl-ethyl chain creates a flexible linker, balancing lipophilicity and steric bulk. This may improve membrane permeability in biological systems compared to shorter alkyl chains.
- Compound 84980-56-3: Contains a phenylselenocyclohexanone tosylhydrazone group. The hydrazone functional group may also confer distinct reactivity in condensation or cyclization reactions .
Heterocyclic vs. Aromatic Systems
- Compound 376592-59-5: Incorporates a pyrazolone ring fused with a 3,4-dimethylphenylhydrazino group. The heterocyclic core and carboxylic acid substituent contrast sharply with the target compound’s simpler amine structure.
Data Table: Structural and Functional Comparisons
| Compound Name (CAS) | Key Substituents/Functional Groups | Inferred Properties |
|---|---|---|
| This compound | 3,4-dimethylphenyl, butyl-ethyl amine | Moderate lipophilicity, steric hindrance |
| 884601-67-6 | Trifluoromethylphenyl, methyleneamine | Low basicity, high chemical stability |
| 84980-56-3 | Phenylselenocyclohexanone, tosylhydrazone | Redox activity, potential for cyclization |
| 376592-59-5 | Pyrazolone, carboxylic acid | Enhanced solubility, hydrogen-bonding capacity |
Research Implications
- Electronic Effects : The target compound’s electron-donating methyl groups may favor interactions with electron-deficient receptors in drug design, whereas trifluoromethyl-substituted analogs (e.g., 884601-67-6) could be preferable in environments requiring oxidative stability .
- Biological Relevance : The butyl chain in the target compound may improve pharmacokinetic properties compared to the rigid heterocyclic systems seen in 376592-59-5, which might limit membrane permeability .
Biological Activity
Butyl[1-(3,4-dimethylphenyl)ethyl]amine, also known as N-[1-(3,4-dimethylphenyl)ethyl]butan-2-amine, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 205.34 g/mol
- Structure : The compound features a butan-2-amine moiety linked to a 1-(3,4-dimethylphenyl)ethyl group.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets. These interactions can modulate various biological pathways:
- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors or enzymes, influencing cellular signaling pathways. This could lead to potential applications in treating conditions such as cancer and inflammation.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease processes, although detailed mechanisms remain to be elucidated.
Potential Therapeutic Applications
This compound has been investigated for several potential therapeutic applications:
- Anti-Cancer Activity : Studies suggest that the compound may possess anti-cancer properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-Inflammatory Effects : There is evidence indicating that it could exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential:
- Binding Affinity : Research has focused on the binding affinity of the compound to various receptors and enzymes. These studies often utilize techniques such as surface plasmon resonance (SPR) to quantify interactions .
- Cellular Signaling Pathways : Investigations into how the compound affects cellular signaling pathways can provide insights into its mechanism of action and therapeutic efficacy .
Data Tables and Case Studies
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study Example
A notable case study examined the effects of this compound on a specific cancer cell line:
- Objective : To evaluate the anti-cancer effects of the compound.
- Methodology : The study utilized various concentrations of the compound on cultured cancer cells over 48 hours.
- Results : Significant reductions in cell viability were observed at higher concentrations, suggesting a dose-dependent anti-cancer effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
